molecular formula C14H13ClFN3O2S2 B2434762 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 946255-05-6

4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2434762
CAS No.: 946255-05-6
M. Wt: 373.85
InChI Key: ZKYSNHOLWYAGPY-UHFFFAOYSA-N
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Description

4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that features a thiazole ring, a morpholine ring, and a phenyl group with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group with chlorine and fluorine substituents. The final step involves the attachment of the morpholine ring to the thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl group.

    Substitution: Halogen atoms on the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(3-chloro-4-fluorophenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
  • [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-piperidinyl)methanone
  • [4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-pyrrolidinyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the thiazole and morpholine rings, provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S2/c15-9-7-8(1-2-10(9)16)19-12(17)11(23-14(19)22)13(20)18-3-5-21-6-4-18/h1-2,7H,3-6,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYSNHOLWYAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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